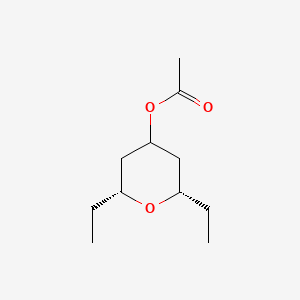
2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) is a chemical compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by its tetrahydro structure and the presence of acetate groups, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of diethyl precursors: Using diethyl-substituted precursors, cyclization can be achieved through acid or base catalysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized pyran derivatives.
Applications De Recherche Scientifique
2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) exerts its effects involves interactions with molecular targets and pathways. This can include:
Enzyme inhibition or activation: Binding to specific enzymes and altering their activity.
Receptor binding: Interacting with cellular receptors to modulate signaling pathways.
Metabolic pathways: Participating in or altering metabolic processes within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran-4-ol derivatives: Compounds with similar pyran structures but different substituents.
Tetrahydropyran derivatives: Compounds with a fully saturated pyran ring.
Acetate derivatives: Compounds with acetate groups attached to different core structures.
Uniqueness
2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) is unique due to its specific substitution pattern and stereochemistry, which can influence its chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H20O3 |
|---|---|
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
[(2S,6R)-2,6-diethyloxan-4-yl] acetate |
InChI |
InChI=1S/C11H20O3/c1-4-9-6-11(13-8(3)12)7-10(5-2)14-9/h9-11H,4-7H2,1-3H3/t9-,10+,11? |
Clé InChI |
UYOGIVPNUFSNSY-ZACCUICWSA-N |
SMILES isomérique |
CC[C@H]1CC(C[C@H](O1)CC)OC(=O)C |
SMILES canonique |
CCC1CC(CC(O1)CC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-dichloro-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13824213.png)
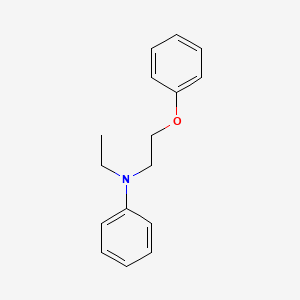
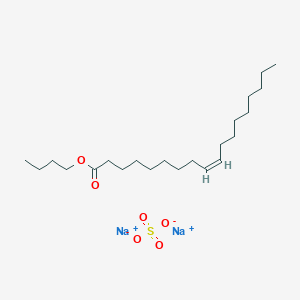
![2-[2,6-dichloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13824232.png)
![Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13824248.png)

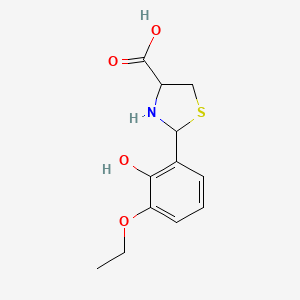
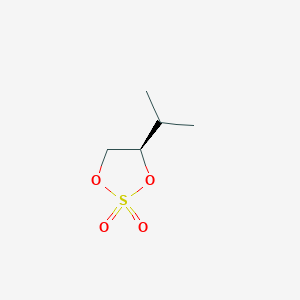
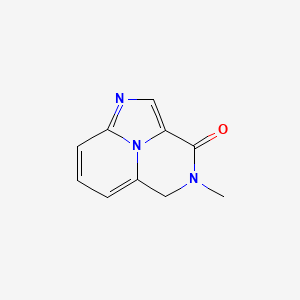
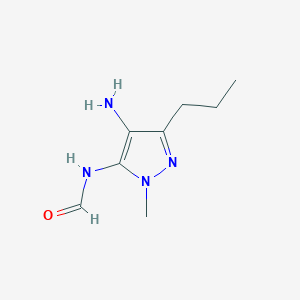
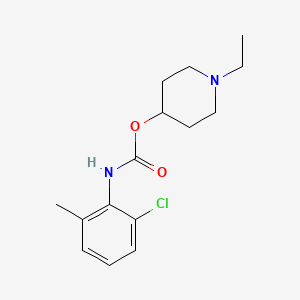
![(3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B13824318.png)
![L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13824320.png)

